(3aS,6aR)-5-(6-phenylpyridazin-3-yl)-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrole
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Overview
Description
cis-2-(6-Phenyl-pyridazin-3-yl)-octahydro-pyrrolo[3,4-c]pyrrole Bis-trifluoroacetate is a complex organic compound that belongs to the class of heterocyclic compounds. It features a pyridazine ring fused with a pyrrolo[3,4-c]pyrrole structure, making it a unique and interesting molecule for various scientific research applications. The presence of trifluoroacetate groups further enhances its chemical properties, making it a valuable compound in medicinal chemistry and other fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cis-2-(6-Phenyl-pyridazin-3-yl)-octahydro-pyrrolo[3,4-c]pyrrole Bis-trifluoroacetate typically involves multiple steps, starting with the preparation of the pyridazine and pyrrolo[3,4-c]pyrrole intermediates. The key steps include:
Formation of Pyridazine Intermediate: This involves the reaction of hydrazine with a suitable diketone or ketoester to form the pyridazine ring.
Formation of Pyrrolo[3,4-c]pyrrole Intermediate: This involves the cyclization of a suitable precursor, such as a 1,4-dicarbonyl compound, with an amine to form the pyrrolo[3,4-c]pyrrole ring.
Coupling of Intermediates: The pyridazine and pyrrolo[3,4-c]pyrrole intermediates are then coupled under specific reaction conditions, such as using a coupling reagent like EDCI or DCC, to form the final compound.
Trifluoroacetate Addition: The final step involves the addition of trifluoroacetic acid to form the bis-trifluoroacetate salt.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced techniques such as continuous flow reactors, microwave-assisted synthesis, and high-throughput screening of reaction conditions.
Chemical Reactions Analysis
Types of Reactions
cis-2-(6-Phenyl-pyridazin-3-yl)-octahydro-pyrrolo[3,4-c]pyrrole Bis-trifluoroacetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the phenyl and pyridazine rings, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens (e.g., chlorine, bromine), alkylating agents (e.g., methyl iodide).
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may yield fully or partially reduced products.
Scientific Research Applications
cis-2-(6-Phenyl-pyridazin-3-yl)-octahydro-pyrrolo[3,4-c]pyrrole Bis-trifluoroacetate has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential pharmacological activities, such as anticancer, antimicrobial, and anti-inflammatory properties.
Biological Research: It is used as a tool compound to study various biological pathways and molecular targets, including enzyme inhibition and receptor binding.
Chemical Biology: The compound is used in chemical biology to probe the structure-activity relationships of related compounds and to develop new chemical probes.
Industrial Applications: It is used in the development of new materials and agrochemicals due to its unique chemical properties.
Mechanism of Action
The mechanism of action of cis-2-(6-Phenyl-pyridazin-3-yl)-octahydro-pyrrolo[3,4-c]pyrrole Bis-trifluoroacetate involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor, receptor agonist, or antagonist, depending on its structure and the biological context . For example, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding sites .
Comparison with Similar Compounds
Similar Compounds
Pyridazinone Derivatives: Compounds like 6-phenyl-4,5-dihydro-3(2H)-pyridazinone have similar structures and pharmacological activities.
Pyrrolo[3,4-c]pyrrole Derivatives: Compounds with similar pyrrolo[3,4-c]pyrrole cores are studied for their diverse biological activities.
Uniqueness
cis-2-(6-Phenyl-pyridazin-3-yl)-octahydro-pyrrolo[3,4-c]pyrrole Bis-trifluoroacetate is unique due to its combination of the pyridazine and pyrrolo[3,4-c]pyrrole rings, along with the presence of trifluoroacetate groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C16H18N4 |
---|---|
Molecular Weight |
266.34 g/mol |
IUPAC Name |
(3aS,6aR)-5-(6-phenylpyridazin-3-yl)-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrole |
InChI |
InChI=1S/C16H18N4/c1-2-4-12(5-3-1)15-6-7-16(19-18-15)20-10-13-8-17-9-14(13)11-20/h1-7,13-14,17H,8-11H2/t13-,14+ |
InChI Key |
MVNKQGSBHALAEG-OKILXGFUSA-N |
Isomeric SMILES |
C1[C@@H]2CN(C[C@@H]2CN1)C3=NN=C(C=C3)C4=CC=CC=C4 |
Canonical SMILES |
C1C2CN(CC2CN1)C3=NN=C(C=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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